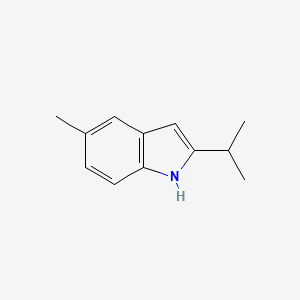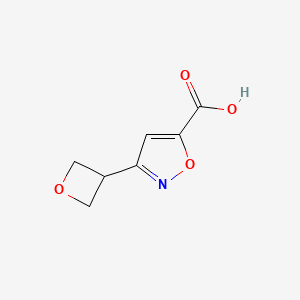![molecular formula C9H16N2O B11914871 3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
3-Methyl-1,3-diazaspiro[4.5]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3-diazaspiro[45]decan-4-one is a heterocyclic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,3-diazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3-diazaspiro[4.5]decan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism by which 3-Methyl-1,3-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
3-Methyl-1,3-diazaspiro[4.5]decan-4-one is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms within the ring system. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3-methyl-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-10-9(8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3 |
InChI-Schlüssel |
SPVMMYPVYNCUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CNC2(C1=O)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)





![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)






